4-(imidazol-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Overview
Description
4-(imidazol-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features an imidazole ring, a pyrrolidinone moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the imidazole ring to the benzamide structure: This step often involves nucleophilic substitution reactions where the imidazole ring is introduced to the benzamide core.
Incorporation of the pyrrolidinone moiety: This can be done through amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(imidazol-1-ylmethyl)benzamide: Lacks the pyrrolidinone moiety.
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Lacks the imidazole ring.
4-(pyrrolidin-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Contains a pyrrolidine ring instead of an imidazole ring.
Uniqueness
4-(imidazol-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the imidazole ring and the pyrrolidinone moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20-5-2-11-25(20)19-4-1-3-18(13-19)23-21(27)17-8-6-16(7-9-17)14-24-12-10-22-15-24/h1,3-4,6-10,12-13,15H,2,5,11,14H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKJPRNMFNNRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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